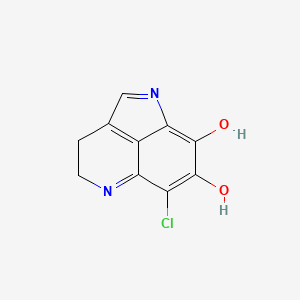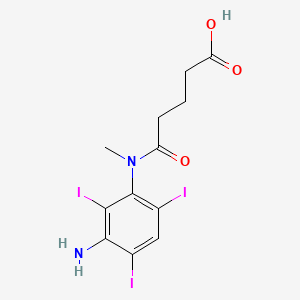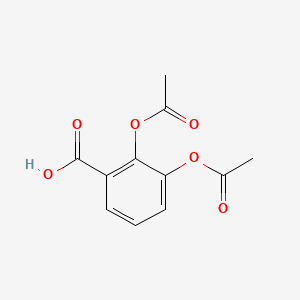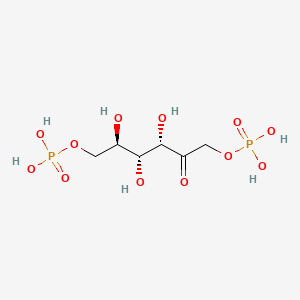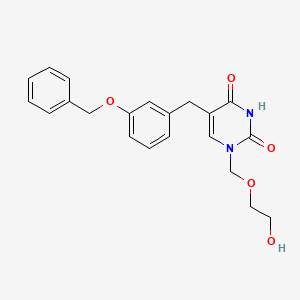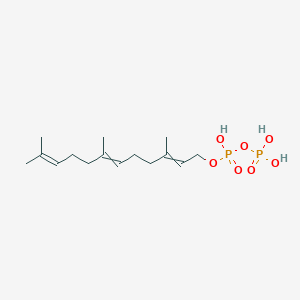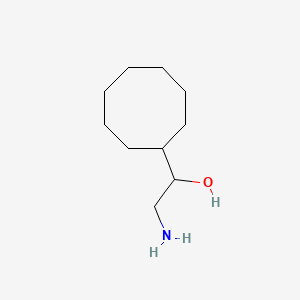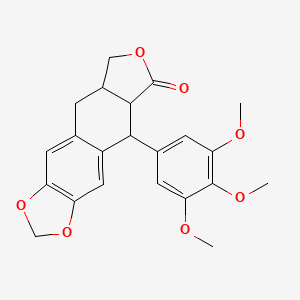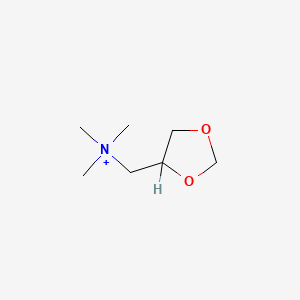![molecular formula C10H11N5O2S B1215712 4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B1215712.png)
4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Amino-4-Pyrimidinyl)Amino]Benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The chemical formula for this compound is C₁₀H₁₁N₅O₂S, and it has a molecular weight of 265.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Amino-4-Pyrimidinyl)Amino]Benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-amino-4-chloropyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K₂CO₃). The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Amino-4-Pyrimidinyl)Amino]Benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-[(6-Amino-4-Pyrimidinyl)Amino]Benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Industry: It is used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 4-[(6-Amino-4-Pyrimidinyl)Amino]Benzenesulfonamide involves the inhibition of specific enzymes and molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways involved in cellular metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial agent with a similar sulfonamide structure.
Sulfadoxine: Another sulfonamide compound used as an antimalarial agent.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C10H11N5O2S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H11N5O2S/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H2,12,16,17)(H3,11,13,14,15) |
InChI Key |
FVFVVRPJERUECT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N |
Synonyms |
PNU 112455A PNU-112455A PNU112455A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



